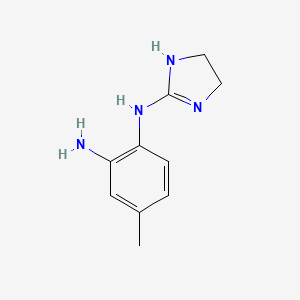

N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine

Description

Properties

Molecular Formula |

C10H14N4 |

|---|---|

Molecular Weight |

190.25 g/mol |

IUPAC Name |

1-N-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine |

InChI |

InChI=1S/C10H14N4/c1-7-2-3-9(8(11)6-7)14-10-12-4-5-13-10/h2-3,6H,4-5,11H2,1H3,(H2,12,13,14) |

InChI Key |

XAARRKRJCUFHTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NCCN2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine typically involves the reaction of 4-methylbenzene-1,2-diamine with 2-chloro-4,5-dihydro-1H-imidazole. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction conditions usually include heating the reactants to a specific temperature to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole hydrides. Substitution reactions can result in a variety of substituted imidazole derivatives .

Scientific Research Applications

N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.

Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

Key Observations:

- Electron-donating groups (e.g., methyl) activate the aromatic ring for electrophilic substitution, whereas electron-withdrawing groups (e.g., Cl, NO₂) deactivate it .

- The methyl group improves lipophilicity, which could enhance bioavailability in drug design contexts.

Imidazole Ring Variations

Key Observations:

- Fully aromatic imidazoles (e.g., benzoimidazoles) exhibit rigid, planar structures conducive to π-π stacking and fluorescence .

- The dihydroimidazole in the target compound may offer greater conformational adaptability, which could be advantageous in enzyme-binding interactions.

Research Findings and Implications

- Fluorophore Potential: While benzoimidazole derivatives in are confirmed fluorophores, the target compound’s dihydroimidazole ring may limit conjugation, reducing fluorescence. However, structural modifications (e.g., introducing electron-withdrawing groups) could restore this property.

- Pharmaceutical Relevance : The methyl group’s electron-donating nature makes the compound a candidate for further functionalization (e.g., coupling with sulfonamides or heterocycles) in drug discovery .

- Stability : The dihydroimidazole ring may confer hydrolytic stability compared to fully saturated imidazolidines, though this requires experimental validation.

Biological Activity

N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine, also known as 6-Chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dihydroimidazole ring attached to a substituted benzene ring, contributing to its biological properties.

Inhibition of Platelet Aggregation

One of the notable biological activities of this compound is its efficacy as an inhibitor of platelet aggregation. A study conducted by researchers evaluated various derivatives of imidazole compounds for their ability to inhibit human blood platelet aggregation induced by adrenaline or ADP. The results indicated that certain derivatives exhibited significant inhibition, suggesting potential applications in cardiovascular therapies to prevent thrombotic events .

Antihypertensive Effects

In vivo studies have demonstrated that some derivatives of this compound can reduce arterial blood pressure when administered intravenously to normotensive rats. This suggests a potential use in managing hypertension .

Study on Biological Activity

A comprehensive study published in Archives of Pharmacology explored the synthesis and biological activities of several N-(4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole derivatives. The findings revealed that these compounds could effectively inhibit platelet aggregation and lower blood pressure in animal models .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlighted that modifications on the imidazole and benzene rings significantly influenced the biological activity. For instance, the introduction of chlorine at specific positions enhanced the inhibitory effects on platelet aggregation .

Data Table: Summary of Biological Activities

Q & A

What are the established synthetic routes for N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine, and what analytical methods validate its purity?

Basic

The compound is typically synthesized via coupling reactions between 4-methylbenzene-1,2-diamine (a precursor) and imidazole derivatives. For example, pyrazolylbenzimidazoles are synthesized by reacting pyrazole-4-carboxaldehydes with 4-methylbenzene-1,2-diamine under catalytic conditions . Post-synthesis, purity is validated using ¹H NMR (to confirm functional groups and regiochemistry) and mass spectrometry (MS) (to verify molecular weight). Melting point analysis is also critical for assessing crystalline purity .

How is crystallographic data for imidazole-containing derivatives like this compound analyzed?

Basic

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX software suite (e.g., SHELXL for refinement) is widely used to resolve hydrogen-bonding networks and confirm stereochemistry. For imidazole derivatives, graph-set analysis can classify intermolecular interactions (e.g., N–H···N bonds), which are critical for understanding packing motifs .

What pharmacological activities are associated with structurally similar diarylaniline derivatives?

Basic

Diarylaniline derivatives with imidazole moieties exhibit HIV-1 reverse transcriptase inhibition due to their ability to bind non-nucleoside pockets. While the target compound’s specific activity is underexplored, analogs like 5-(4″-Bromo-2″,6″-dimethylphenoxy)-N1-(4′-cyanophenyl)-4-nitrobenzene-1,2-diamine show antiviral activity via competitive inhibition .

How can researchers optimize low yields in synthesizing nitro-substituted derivatives of this compound?

Advanced

Low yields in nitro-analog synthesis (e.g., compound 39 in ) often arise from poor solubility or side reactions. Strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactant solubility.

- Catalyst screening : Pd/C or acidic conditions (HCl) improve coupling efficiency.

- Stepwise protection : Temporarily shielding amine groups during nitration reduces side products .

What methodologies resolve contradictions in reported biological activity data for imidazole derivatives?

Advanced

Contradictions may stem from assay variability or impurities. Solutions include:

- Dose-response validation : Replicate studies across multiple cell lines (e.g., MT-4 for HIV) to confirm IC₅₀ consistency.

- Metabolite profiling : LC-MS/MS identifies degradation products that may skew activity results.

- Computational docking : Compare binding affinities (e.g., AutoDock Vina) to correlate structural features with activity .

How are hydrogen-bonding patterns in this compound leveraged for material science applications?

Advanced

The diamine and imidazole groups form directionally specific hydrogen bonds , enabling supramolecular assembly. For example, polyimides derived from chlorinated analogs exhibit thermal stability (>300°C) and solubility in organic solvents, making them suitable for flexible electronics. Graph-set analysis (e.g., Etter’s rules) guides the design of hydrogen-bonded frameworks .

What role does regiochemistry play in the biological efficacy of this compound derivatives?

Advanced

Regiochemical positioning of substituents (e.g., nitro or cyano groups) impacts steric and electronic interactions with target proteins. For instance, para-substituted nitro groups in compound 37 enhance π-stacking with hydrophobic enzyme pockets, while meta-substitution reduces binding affinity. Computational models (e.g., DFT) predict optimal substitution patterns .

How is this compound utilized in experimental phasing for macromolecular crystallography?

Advanced

Imidazole derivatives act as heavy-atom substitutes in experimental phasing pipelines. The SHELXC/D/E programs enable rapid phase determination for high-throughput crystallography, particularly for twinned or low-resolution data. The compound’s rigid structure aids in resolving phase ambiguities via anomalous scattering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.